molecular formula C8H10N4O B13010683 6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine

6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine

Cat. No.: B13010683
M. Wt: 178.19 g/mol
InChI Key: KOPUUVJGDMPDHM-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridazin-3-amine with sodium methoxide . The reaction proceeds through nucleophilic substitution, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the imidazo[1,2-b]pyridazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can produce 3-halo-2-methylimidazo[1,2-b]pyridazin-3-amine derivatives .

Scientific Research Applications

6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine is unique due to its specific structural features and the presence of a methoxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

6-methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine

InChI

InChI=1S/C8H10N4O/c1-5-8(9)12-6(10-5)3-4-7(11-12)13-2/h3-4H,9H2,1-2H3

InChI Key

KOPUUVJGDMPDHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OC)N

Origin of Product

United States

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